molecular formula C10H11F3O B8596757 (S)-1-(3-trifluoromethylphenyl)-propan-2-ol

(S)-1-(3-trifluoromethylphenyl)-propan-2-ol

Cat. No. B8596757
M. Wt: 204.19 g/mol
InChI Key: WNIKNSNYJWTSDT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-trifluoromethylphenyl)-propan-2-ol is a useful research compound. Its molecular formula is C10H11F3O and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(3-trifluoromethylphenyl)-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(3-trifluoromethylphenyl)-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-1-(3-trifluoromethylphenyl)-propan-2-ol

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7,14H,5H2,1H3/t7-/m0/s1

InChI Key

WNIKNSNYJWTSDT-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)O

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

One gram of 1-(3-trifluoromethylphenyl)-propan-2-ol, (±)-(1), is dissolved in 100 ml of hexane, then is added with 0.5 g of Novozym (lipase from Candida antarctica) and 1 ml of vinyl acetate. The suspension is then incubated at 45° C. in a rotating stirrer (300 rpm). After 1 h, when the reaction mixture contains only two compounds in 1:1 ratio, the reaction is stopped and the solvent is distilled off under vacuum. The resulting residue is subjected to chromatographic separation on silica gel, eluting with ethyl ether/petroleum ether gradient, to yield 0.627 g of (R)-1-(3-trifluoromethylphenyl)-propan-2-ol acetic ester, (−)-(2), (52% yield, 92% ee) and (S)-1-(3-trifluoromethylphenyl)-propan-2-ol, (+)-(1), 0.470 g (47% yield, >98% ee). The (−)-(2) ester is dissolved in 50 ml of hexane containing 1.5 ml of butanol and added with 0.5 g of Novozym. The suspension is then incubated at 45° C. in a rotating stirrer (300 rpm). After 5 h, the reaction is stopped to yield (R)-1-(3-trifluoromethylphenyl)-propan-2-ol, (−)-(1), 0.488 g (94% yield, >98% ee).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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